molecular formula C55H87IN2O2 B1237879 Cy2 DiC18 CAS No. 68006-80-4

Cy2 DiC18

Cat. No.: B1237879
CAS No.: 68006-80-4
M. Wt: 935.2 g/mol
InChI Key: HKAANVVRQIPXER-UHFFFAOYSA-M
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Description

Benzoxazolium, 3-octadecyl-2-(5-(3-octadecyl-2(3H)-benzoxazolylidene)-1,3-pentadienyl)-, iodide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of benzoxazolium salts, which are characterized by the presence of a benzoxazole ring system. The long octadecyl chains attached to the benzoxazolium core contribute to its amphiphilic nature, making it useful in various applications, including as a dye and in surface chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoxazolium, 3-octadecyl-2-(5-(3-octadecyl-2(3H)-benzoxazolylidene)-1,3-pentadienyl)-, iodide typically involves the following steps:

    Formation of the Benzoxazole Core: The benzoxazole ring system is synthesized through the condensation of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.

    Attachment of Octadecyl Chains: The octadecyl chains are introduced via alkylation reactions, where the benzoxazole core is treated with octadecyl halides in the presence of a base.

    Formation of the Benzoxazolium Salt: The final step involves the quaternization of the benzoxazole nitrogen with an appropriate alkyl iodide, resulting in the formation of the benzoxazolium salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzoxazolium, 3-octadecyl-2-(5-(3-octadecyl-2(3H)-benzoxazolylidene)-1,3-pentadienyl)-, iodide undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the benzoxazolium nitrogen.

    Oxidation and Reduction: The benzoxazole ring can undergo oxidation and reduction reactions, altering its electronic properties.

    Aggregation: The amphiphilic nature of the compound allows it to form aggregates, such as micelles, in aqueous solutions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols, typically under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzoxazolium derivatives, while oxidation and reduction can lead to changes in the oxidation state of the benzoxazole ring.

Scientific Research Applications

Benzoxazolium, 3-octadecyl-2-(5-(3-octadecyl-2(3H)-benzoxazolylidene)-1,3-pentadienyl)-, iodide has several scientific research applications:

    Chemistry: Used as a dye in various analytical techniques, including fluorescence microscopy and spectroscopy.

    Biology: Employed in the study of cell membranes due to its amphiphilic nature, which allows it to interact with lipid bilayers.

    Medicine: Investigated for its potential use in drug delivery systems, where its ability to form micelles can enhance the solubility and bioavailability of hydrophobic drugs.

    Industry: Utilized in the formulation of surfactants and emulsifiers, as well as in the development of advanced materials with specific surface properties.

Mechanism of Action

The mechanism of action of Benzoxazolium, 3-octadecyl-2-(5-(3-octadecyl-2(3H)-benzoxazolylidene)-1,3-pentadienyl)-, iodide involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with lipid bilayers, proteins, and nucleic acids, depending on its specific application.

    Pathways Involved: In biological systems, it can modulate membrane fluidity and permeability, affecting cellular processes such as signal transduction and transport.

Comparison with Similar Compounds

Similar Compounds

  • Benzothiazolium, 3-octadecyl-2-(5-(3-octadecyl-2(3H)-benzothiazolylidene)-1,3-pentadienyl)-, perchlorate
  • N,N’-dioctadecyl thiacyanine perchlorate
  • Octadecyl rhodamine B chloride

Uniqueness

Benzoxazolium, 3-octadecyl-2-(5-(3-octadecyl-2(3H)-benzoxazolylidene)-1,3-pentadienyl)-, iodide is unique due to its specific structural features, such as the presence of the benzoxazole ring and the long octadecyl chains. These features confer distinct amphiphilic properties, making it particularly useful in applications involving surface chemistry and the study of lipid bilayers.

Properties

CAS No.

68006-80-4

Molecular Formula

C55H87IN2O2

Molecular Weight

935.2 g/mol

IUPAC Name

(2Z)-3-octadecyl-2-[(2E,4E)-5-(3-octadecyl-1,3-benzoxazol-3-ium-2-yl)penta-2,4-dienylidene]-1,3-benzoxazole;iodide

InChI

InChI=1S/C55H87N2O2.HI/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-40-48-56-50-42-36-38-44-52(50)58-54(56)46-34-33-35-47-55-57(51-43-37-39-45-53(51)59-55)49-41-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h33-39,42-47H,3-32,40-41,48-49H2,1-2H3;1H/q+1;/p-1

InChI Key

HKAANVVRQIPXER-UHFFFAOYSA-M

SMILES

CCCCCCCCCCCCCCCCCCN1C2=CC=CC=C2OC1=CC=CC=CC3=[N+](C4=CC=CC=C4O3)CCCCCCCCCCCCCCCCCC.[I-]

Isomeric SMILES

CCCCCCCCCCCCCCCCCCN\1C2=CC=CC=C2O/C1=C\C=C\C=C\C3=[N+](C4=CC=CC=C4O3)CCCCCCCCCCCCCCCCCC.[I-]

Canonical SMILES

CCCCCCCCCCCCCCCCCCN1C2=CC=CC=C2OC1=CC=CC=CC3=[N+](C4=CC=CC=C4O3)CCCCCCCCCCCCCCCCCC.[I-]

Synonyms

3,3'-dioctadecyloxacarbocyanine
3,3'-dioctadecyloxacarbocyanine perchlorate
diO-3,3'
DIOC18 compound

Origin of Product

United States

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